An In-depth Technical Guide to the Core Chemical Properties and Structure of Ethyl L-asparaginate
An In-depth Technical Guide to the Core Chemical Properties and Structure of Ethyl L-asparaginate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of Ethyl L-asparaginate. Due to the limited availability of experimental data in public databases, this guide incorporates predicted data for certain properties, which are clearly indicated. All information is intended for laboratory and research purposes.
Chemical Structure and Identity
Ethyl L-asparaginate is the ethyl ester of the naturally occurring amino acid L-asparagine. The esterification occurs at the α-carboxylic acid group, leaving the amide group on the side chain intact.
Molecular Structure:
Table 1: Chemical Identity
| Identifier | Value |
| IUPAC Name | ethyl (2S)-2-amino-3-carbamoylpropanoate |
| Molecular Formula | C₆H₁₂N₂O₃[1] |
| Molecular Weight | 160.17 g/mol [1] |
| CAS Number | 24184-58-5[1] |
| Canonical SMILES | CCOC(=O)C(CC(=O)N)N[1] |
| InChI Key | ZTCCUHKCQDSJPK-BYPYZUCNSA-N[1] |
Physicochemical Properties
Experimental data for the physicochemical properties of Ethyl L-asparaginate are scarce. The following table summarizes available predicted and experimental data for related compounds.
Table 2: Physicochemical Properties
| Property | Value | Data Type |
| Melting Point | Not available | - |
| Boiling Point | 335.5 ± 32.0 °C | Predicted |
| Flash Point | 190.9 ± 21.4 °C | Predicted |
| Solubility in Water | Soluble (based on L-asparagine) | Inferred |
| Solubility in Organic Solvents | Likely soluble in polar organic solvents | Inferred |
| pKa (α-amino group) | ~8.8 (estimated from L-asparagine) | Inferred |
| pKa (α-carboxyl group) | ~2.0 (estimated from L-asparagine) | Inferred |
Experimental Protocols
Synthesis of Ethyl L-asparaginate Hydrochloride (Adapted Fischer Esterification)
Materials:
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L-asparagine
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Anhydrous ethanol
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Dry hydrogen chloride gas
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Anhydrous diethyl ether
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Round-bottom flask with reflux condenser and gas inlet
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Magnetic stirrer and stir bar
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Ice bath
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Rotary evaporator
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Filtration apparatus
Procedure:
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Suspend L-asparagine in anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.
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Cool the suspension in an ice bath to 0°C.
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Bubble dry hydrogen chloride gas through the stirred suspension until saturation.
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Remove the ice bath and fit the flask with a reflux condenser.
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Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain a viscous oil or solid.
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Add anhydrous diethyl ether to the residue to precipitate the product, Ethyl L-asparaginate hydrochloride.
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Collect the solid product by filtration.
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Wash the product with several portions of cold, anhydrous diethyl ether to remove any unreacted starting material and byproducts.
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Dry the final product under vacuum.
Note: To obtain the free base of Ethyl L-asparaginate, the hydrochloride salt can be neutralized with a suitable base, such as triethylamine or sodium bicarbonate, followed by extraction with an organic solvent.
Spectral Data (Predicted)
As experimental spectral data for Ethyl L-asparaginate is not available, the following are predicted spectra based on its chemical structure. These are for reference purposes and should be confirmed with experimental data.
4.1. 1H NMR Spectroscopy (Predicted)
The predicted 1H NMR spectrum would show characteristic signals for the ethyl group and the amino acid backbone.
Table 3: Predicted 1H NMR Chemical Shifts
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (ethyl) | ~1.2-1.3 | Triplet | 3H |
| -CH₂- (ethyl) | ~4.1-4.2 | Quartet | 2H |
| β-CH₂ | ~2.7-2.9 | Multiplet | 2H |
| α-CH | ~3.8-4.0 | Triplet | 1H |
| -NH₂ (amine) | Broad singlet | 2H | |
| -CONH₂ (amide) | Two broad singlets | 2H |
4.2. 13C NMR Spectroscopy (Predicted)
The predicted 13C NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule.
Table 4: Predicted 13C NMR Chemical Shifts
| Carbon | Chemical Shift (ppm) |
| -C H₃ (ethyl) | ~14 |
| -C H₂- (ethyl) | ~61 |
| β-C H₂ | ~37 |
| α-C H | ~52 |
| -C =O (ester) | ~172 |
| -C ONH₂ (amide) | ~175 |
4.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of Ethyl L-asparaginate is expected to show characteristic absorption bands for its functional groups.
Table 5: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine and amide) | 3400-3200 | Strong, broad |
| C-H stretch (aliphatic) | 3000-2850 | Medium |
| C=O stretch (ester) | ~1740 | Strong |
| C=O stretch (amide I) | ~1680 | Strong |
| N-H bend (amine and amide II) | 1650-1550 | Medium |
| C-O stretch (ester) | 1250-1150 | Strong |
4.4. Mass Spectrometry (Predicted)
The mass spectrum of Ethyl L-asparaginate would show the molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion ([M]⁺): m/z = 160
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Major Fragments:
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Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 115.
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Loss of the amide group (-CONH₂) to give a fragment at m/z = 116.
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Further fragmentation of the m/z 115 ion by loss of carbon monoxide (-CO) to give a fragment at m/z = 87.
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Safety and Handling
A specific Safety Data Sheet (SDS) for Ethyl L-asparaginate is not widely available. The safety precautions should be based on those for similar amino acid esters and L-asparagine.
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General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Health Hazards: May cause eye, skin, and respiratory tract irritation.
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Storage: Store in a cool, dry place, tightly sealed.
Disclaimer: The information provided in this technical guide is for research and development purposes only. The predicted data has been generated using standard computational models and should be confirmed by experimental analysis. The user assumes all responsibility for the safe handling and use of this chemical.
